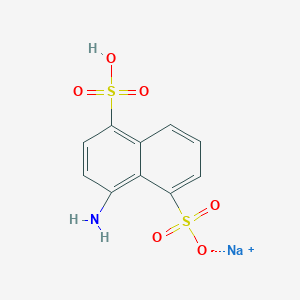

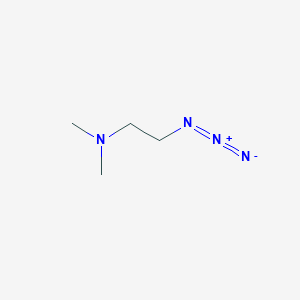

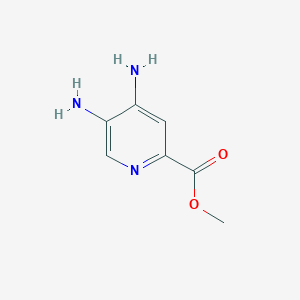

2-Azido-N,N-dimethylethan-1-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N,N-dimethyl and N-monomethyl amines, which are structurally related to 2-Azido-N,N-dimethylethan-1-amine, has been reported using a Ru(II) complex mediated synthesis. This process involves the use of methanol as a methylating agent and sodium azide as a nitrogen source, allowing for the selective synthesis of these compounds. The practicality of this method is demonstrated by its application in the synthesis of the anti-vertigo drug betahistine .

Molecular Structure Analysis

The molecular structure of azido-metal(II) complexes derived from amines similar to 2-Azido-N,N-dimethylethan-1-amine has been studied. These complexes exhibit various geometries, such as distorted tetrahedral and octahedral, depending on the metal ion involved. The azide ions can act as monodentate ligands or form doubly bridged end-on-azido dinuclear complexes. The magnetic properties of these complexes have also been investigated, revealing both ferro- and antiferromagnetic interactions .

Chemical Reactions Analysis

The reactivity of aziridines, which are related to azides, has been explored in the context of forming N,N'-substituted 1,1-dimethylethylenediamines. These reactions are highly regioselective and depend on the type of activation present on the aziridine, leading to different structures upon ring opening with aliphatic amines . Additionally, 2-aminofuran derivatives, which can be synthesized from reactions involving N,N-dimethylanilino substituents, can be transformed into 6-aminopentafulvene derivatives upon reaction with various amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of azides are influenced by their ability to undergo prototropic and valence isomerization. For example, 4,6-diazido-N-nitro-1,3,5-triazin-2-amine is a high-energy compound that can isomerize in dimethylsulfoxide (DMSO) solutions to form products with unique NMR spectroscopic characteristics. These transformations may be relevant for the synthesis of new energetic materials .

Applications De Recherche Scientifique

Thermoresponsive Polymers

The 2-chloropropionamide derivative with an azido group has been utilized as an initiator for the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide (NIPAM), leading to the production of poly(N-isopropylacrylamide) (PNIPAM) end-functionalized with an azido group. This approach allows for the modification of PNIPAM's end-groups through 'click' reactions, which adjust its lower critical solution temperature (LCST), demonstrating its potential in developing thermoresponsive polymers (Narumi et al., 2008).

Synthesis of Methylated Amines

A method involving a Ru(II) complex has been reported for the synthesis of various N,N-dimethyl and N-monomethyl amines from organic azides, using methanol as a methylating agent. This process includes a one-pot reaction of bromide derivatives and sodium azide in methanol, demonstrating a practical approach to synthesize methylated amines, including the anti-vertigo drug betahistine (Chakrabarti et al., 2018).

Ignition Mechanisms in Propellants

Density functional theory has been used to investigate the reactions of 2-azido-N,N-dimethylethanamine (DMAZ) with nitric acid and nitrogen dioxide, essential for understanding the ignition mechanism in propellant systems. The study identifies key reaction pathways at low temperatures that are both exothermically and kinetically favorable for triggering ignition in DMAZ/hydrogen nitrate systems (Zhang et al., 2015).

Advancements in Hypergolic Propellants

Research into the fuel 2-azido-N,N-dimethylethanamine (DMAZ) has shown its potential as a replacement for hydrazine-based fuels in hypergolic propulsion systems. Computational studies on molecules like 2-azidodocycloalkanamine-based fuels suggest the possibility of shorter ignition delays than DMAZ, offering a promising direction for hypergolic propellant development (McQuaid, 2002).

Catalysis in Organic Synthesis

N,N-Dimethylethanolamine (deanol) has been found effective as both a solvent and ligand for copper-catalyzed amination of various halothiophenes. This process results in the formation of aminothiophenes, which are important intermediates in electronic and optoelectronic materials, indicating the utility of azido-functionalized compounds in catalytic synthesis (Lu & Twieg, 2005).

Magnetic Properties in Inorganic Chemistry

Studies have explored the magnetic properties of bis(mu2-1,1-azido)dinickel(II) complexes, investigating the effects of different conformations of azide bridges on magnetic coupling. These investigations offer insights into the interactions between metal ions in such complexes, contributing to the understanding of magnetic properties in coordination chemistry (Chaudhuri et al., 2006).

Improvement of Hypergolic Fuels

Research has been conducted on improving the ignition performance of traditional azido-amine fuel N,N-dimethyl-2-azido ethanamine (DMAZ) for bipropellant applications. Methods like additive compounds and structural changes have been introduced to shorten the ignition delay, indicating ongoing advancements in fuel efficiency and safety (Jianwei, 2012).

Mécanisme D'action

Target of Action

It’s known that organic azides, such as dmaz, have found wide application in various fields of science and technology .

Mode of Action

The azido group in DMAZ’s lowest energy structure prevents the transfer of protons from nitric acid to the amine lone pair acid . This chemical reaction may be associated with a rate-limiting step in DMAZ-IRFNA ignition .

Biochemical Pathways

The reactions of dmaz with pure nitric acid (hno3) and nitrogen dioxide (no2) have been investigated for their importance in understanding the ignition mechanism of the dmaz/hno3 system .

Result of Action

It’s known that the azido group in dmaz’s structure plays a crucial role in its reactivity .

Action Environment

It’s known that the reactivity of dmaz’s amine nitrogen can be enhanced to reduce ignition delays .

Safety and Hazards

Orientations Futures

The synthetic application of azidobenziodoxoles made possible direct selective azidation of a plethora of organic substrates including complex molecules at the late synthetic stage . This opens up new possibilities for the use of 2-Azido-N,N-dimethylethan-1-amine in various fields of science and technology .

Propriétés

IUPAC Name |

2-azido-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4/c1-8(2)4-3-6-7-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXCIVDAWWCJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624284 | |

| Record name | 2-Azido-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86147-04-8 | |

| Record name | 2-Azido-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86147-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azido-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)

![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)

![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)